N-(2,1,3-benzothiadiazol-4-yl)-2-ethoxybenzamide

Description

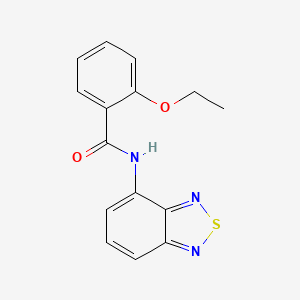

N-(2,1,3-benzothiadiazol-4-yl)-2-ethoxybenzamide is a chemical compound with the following structure:

Structure: C10H8N2O2S

This compound belongs to the class of benzothiadiazole derivatives. Let’s explore its properties and applications.

Properties

Molecular Formula |

C15H13N3O2S |

|---|---|

Molecular Weight |

299.3 g/mol |

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-2-ethoxybenzamide |

InChI |

InChI=1S/C15H13N3O2S/c1-2-20-13-9-4-3-6-10(13)15(19)16-11-7-5-8-12-14(11)18-21-17-12/h3-9H,2H2,1H3,(H,16,19) |

InChI Key |

OEAFJMLWDPRPHW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC=CC3=NSN=C32 |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis: One common method involves the direct reaction of 2-ethoxybenzoic acid with 2-aminobenzothiazole in the presence of suitable reagents or catalysts.

Amide Formation: Another approach is the amide formation between 2-ethoxybenzoic acid chloride and 2-aminobenzothiazole.

Industrial Production:: While research laboratories typically synthesize this compound on a small scale, industrial production methods are not widely documented. it can be prepared through scalable synthetic routes.

Chemical Reactions Analysis

N-(2,1,3-benzothiadiazol-4-yl)-2-ethoxybenzamide undergoes various reactions:

Oxidation: It can be oxidized to form its corresponding sulfone or sulfoxide derivatives.

Reduction: Reduction of the benzothiadiazole ring may yield amines or other reduced forms.

Substitution: Substitution reactions at the benzamide nitrogen or the ethoxy group are possible.

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).

Major products depend on reaction conditions and substituents. For example, reduction may yield N-(2,1,3-benzothiadiazol-4-yl)-2-ethoxyaniline.

Scientific Research Applications

Dye Synthesis: Benzothiadiazole derivatives are used as dyes and pigments due to their strong absorption properties.

Material Science: These compounds serve as building blocks for organic semiconductors and conductive polymers.

Biological Probes: Researchers use benzothiadiazole derivatives as fluorescent probes to study cellular processes.

Drug Discovery: The compound’s unique structure may inspire drug design targeting specific molecular pathways.

Organic Electronics: Benzothiadiazole-based materials find applications in organic solar cells and light-emitting diodes.

Mechanism of Action

The exact mechanism by which N-(2,1,3-benzothiadiazol-4-yl)-2-ethoxybenzamide exerts its effects remains an active area of research. It likely interacts with cellular components or receptors, influencing biological processes.

Comparison with Similar Compounds

While N-(2,1,3-benzothiadiazol-4-yl)-2-ethoxybenzamide is unique in its structure, related compounds include:

N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide:

4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-diphenylaniline:

2-((7-{4-[N,N-bis(4-methylphenyl)amino]phenyl}-2,1,3-benzothiadiazol-4-yl)methylene)propanedinitrile:

Benzenamine, N,N-diphenyl-4-[7-(4-pyridinyl)-2,1,3-benzothiadiazol-4-yl]:

These compounds share the benzothiadiazole core but differ in substituents and functional groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.